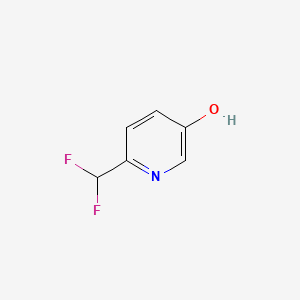

6-(Difluoromethyl)pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is characterized by the presence of a difluoromethyl group attached to the pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)pyridin-3-ol typically involves the introduction of a difluoromethyl group to the pyridin-3-ol structure. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)pyridin-3-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution can produce a variety of functionalized pyridines .

Scientific Research Applications

6-(Difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

6-(Trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group.

6-(Chloromethyl)pyridin-3-ol: Contains a chloromethyl group instead of difluoromethyl.

6-(Methyl)pyridin-3-ol: Features a methyl group in place of difluoromethyl.

Uniqueness: 6-(Difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets compared to its analogs .

Biological Activity

6-(Difluoromethyl)pyridin-3-ol is a pyridine derivative notable for its unique difluoromethyl group, which enhances its chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The difluoromethyl group in this compound significantly influences its reactivity and interaction with biological targets. This section outlines its chemical behavior:

- Oxidation : Can yield various oxidation products using agents like potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into different forms.

- Substitution : The difluoromethyl group can be replaced under specific conditions, allowing for the synthesis of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors. This modulation can lead to various biochemical effects, including:

- Inhibition or activation of enzymatic processes .

- Potential effects on metabolic pathways , which may contribute to its therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Activity : Studies suggest that this compound shows selective activity against certain pathogens, making it a candidate for further drug development.

- Anticancer Properties : Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with promising results observed in vitro.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- A study on TRPV1 antagonists demonstrated that derivatives of 6-(difluoromethyl)pyridine exhibited strong analgesic activity and effective antagonism against capsaicin-induced responses in animal models .

| Compound | Dose (mpk) | MPE (%) |

|---|---|---|

| 31 | 0.1 | 56 |

| 31 | 0.3 | 73 |

| 34 | 0.1 | 29 |

| 34 | 0.3 | 15 |

This table illustrates the efficacy of different doses in producing maximum possible effect (MPE).

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the lipophilicity of the difluoromethyl group is crucial for the compound's potency. Variations in substituents at the C-region significantly affect biological activity, with certain configurations yielding enhanced antagonistic properties against TRPV1 .

Comparison with Similar Compounds

This compound can be compared to other pyridine derivatives:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)pyridin-3-ol | Trifluoromethyl group | Anticancer, Antimicrobial |

| 6-(Chloromethyl)pyridin-3-ol | Chloromethyl group | Moderate activity |

| 6-(Methyl)pyridin-3-ol | Methyl group | Lower activity |

The presence of the difluoromethyl group enhances stability and reactivity compared to other substituents.

Applications in Drug Development

Given its unique properties, this compound is being explored for various applications:

- Medicinal Chemistry : Ongoing research aims to develop new drugs targeting specific enzymes and receptors.

- Agrochemicals : The compound's distinct properties make it suitable for use in agrochemical formulations.

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)5-2-1-4(10)3-9-5/h1-3,6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREKSJPPDMXUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719127 |

Source

|

| Record name | 6-(Difluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-37-3 |

Source

|

| Record name | 6-(Difluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.